4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine
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Overview
Description
4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine is an organic compound that features a thiazole ring substituted with an amine group and a methoxy-phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine typically involves the reaction of 3-methoxyphenol with thiazole derivatives under specific conditions. One common method includes the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions . These catalysts coordinate with electron-rich sites in organic compounds, enhancing the outcome of the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide: A compound with similar structural features but different pharmacological properties.
m-Aryloxy phenols: Compounds with similar phenoxy groups but different functional groups and applications.
Uniqueness
4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine is unique due to its specific combination of a thiazole ring and a methoxy-phenoxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-3-2-4-10(5-9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI Key |
UDGSTKAPESZZHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CSC(=N2)N |
Origin of Product |
United States |
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